阿巴胺

描述

Synthesis Analysis

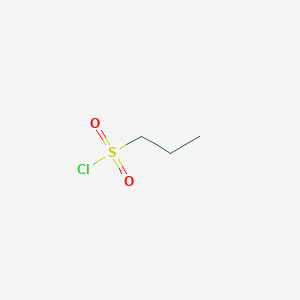

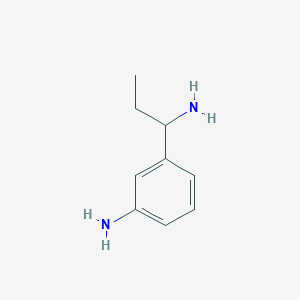

The synthesis of abamine involves the inhibition of the enzyme nine-cis-epoxycarotenoid dioxygenase (NCED), which is a crucial step in the abscisic acid (ABA) biosynthetic pathway in plants . Abamine acts as an ABA biosynthesis inhibitor, targeting NCED specifically. This compound has been shown to decrease the level of strigolactones in various plant species and reduce the germination rate of Orobanche minor seeds when co-grown with tobacco, indicating its potential utility in regulating strigolactone production . Additionally, the Heck-Matsuda reaction has been employed in the synthesis of abamine, demonstrating excellent regio- and stereochemical control, which is influenced by the coordinating groups present in the allylamine substrate .

Molecular Structure Analysis

The molecular structure of abamine is not directly discussed in the provided papers. However, the papers do discuss the molecular structures of related compounds and the importance of molecular interactions. For example, the synthesis of amine borane adducts (ABAs) involves the formation of B–N bonds, as evidenced by 11B NMR spectra, and the occurrence of dihydrogen bonds (DHBs) . These structural features are crucial for the stability and reactivity of the compounds. Similarly, the molecular structure of abamine would be expected to play a significant role in its interaction with NCED and its ability to inhibit the enzyme.

Chemical Reactions Analysis

Abamine's role in chemical reactions is primarily as an inhibitor of the ABA biosynthetic pathway. By targeting NCED, abamine interferes with the production of ABA, which is a plant hormone involved in various physiological processes . The synthesis of abamine itself involves the Heck-Matsuda reaction, which is a palladium-catalyzed process that allows for regio- and stereoselective arylation of allylamine derivatives . This reaction's regiocontrol is influenced by the distance between the olefin moiety and the carbonylic system in the allylamine substrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of abamine are not explicitly detailed in the provided papers. However, the stability of related compounds, such as amine borane adducts, is discussed, with thermal stability varying among different ABAs . For instance, didodecylamine borane is stable up to 173 °C, which suggests that the physical properties of abamine could also be an important factor in its application and effectiveness as an ABA biosynthesis inhibitor . The physical properties such as solubility, melting point, and stability under various conditions would be critical for its use in agricultural settings.

Case Studies and Applications

Abamine has been studied for its effects on strigolactone levels in plants. The reduction in strigolactone production has implications for the germination of parasitic plant seeds, such as those of Orobanche minor . This indicates that abamine could be used in agricultural practices to control parasitic plant populations, which can have a significant impact on crop yields. The synthesis methods developed for abamine and related compounds also have broader applications in the synthesis of advanced materials and bioactive compounds .

科学研究应用

阿巴胺在植物胁迫反应和发育中的作用

- 阿巴胺,被确认为脱落酸 (ABA) 生物合成中 9-顺式环氧类胡萝卜素双加氧酶 (NCED) 的抑制剂,在植物胁迫反应和发育中起着重要作用。它是 NCED 的竞争性抑制剂,并影响植物中的气孔关闭和耐旱性等过程 (Han 等人,2004)。

阿巴胺在寄生种子素产生调控中的作用

- 阿巴胺有潜力作为开发寄生种子素产生特异性调节剂的支架。观察到它对多种植物物种中寄生种子素水平的影响,以及它对与烟草共生的 Orobanche minor 种子发芽率的影响 (Kitahata 等人,2011)。

阿巴胺在脱落酸作用机制中的作用

- 阿巴胺 SG,阿巴胺的衍生物,已被确定为比阿巴胺更有效且更特异的 ABA 生物合成抑制剂,为植物在渗透胁迫下的 ABA 作用机制提供了见解 (Kitahata 等人,2006)。

阿巴胺在根瘤形成和固氮中的作用

- 在豆科植物中,阿巴胺处理通过降低内源 ABA 浓度来增强根瘤数量和固氮,而 ABA 是这些过程的负调节剂 (Tominaga 等人,2009); (Suzuki 等人,2004)。

阿巴胺在增强植物对金属的抗性中的作用

- 阿巴胺对景天属植物根系中质外体屏障发育的影响影响镉的吸收,突出了其在调节植物对有毒金属的抗性中的作用 (Tao 等人,2019)。

阿巴胺在植物耐旱性响应中的作用

- 在不同杨树种群中,在不同的水分条件下施用阿巴胺证明了其在控制植物生长、气体交换、内源 ABA 浓度和耐旱性中的作用 (Li 等人,2004)。

属性

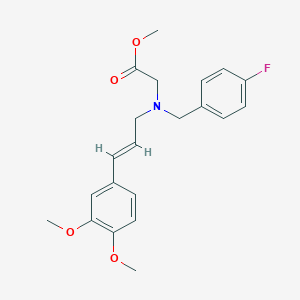

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDWSQWMXACHHN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abamine | |

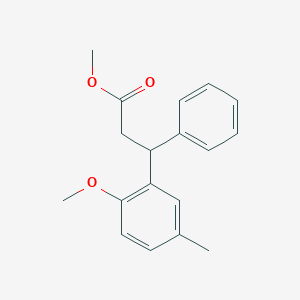

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

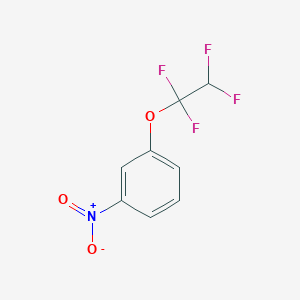

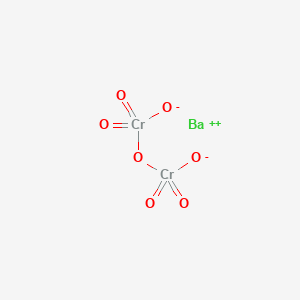

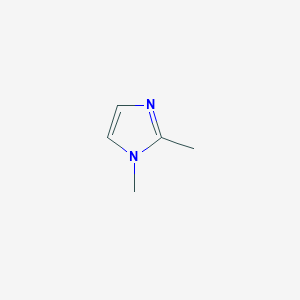

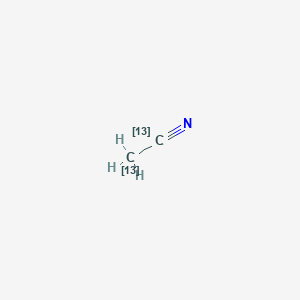

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)